
1,2,3,4-Tetrahydronaphthalene
Overview
Description
1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a hydrocarbon with the chemical formula C₁₀H₁₂. It is a partially hydrogenated derivative of naphthalene and appears as a colorless liquid. This compound is primarily used as a hydrogen-donor solvent and has various applications in both industrial and laboratory settings .
Preparation Methods
1,2,3,4-Tetrahydronaphthalene can be synthesized through several methods:
Catalytic Hydrogenation of Naphthalene: This is the most common industrial method.
Darzens Tetralin Synthesis: This laboratory method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid.
Birch Reduction: Another laboratory method where naphthalene is reduced using sodium in liquid ammonia, although this method is less selective and more hazardous.
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions:
Oxidation: It can be oxidized to form this compound-1,2-diol using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to decahydronaphthalene (decalin) using catalytic hydrogenation.
Substitution: It can react with bromine to form tetrabromotetralin and hydrogen bromide.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with nickel or platinum catalysts.
Substitution Reagents: Bromine in the presence of light or heat.
Scientific Research Applications
Chemical Properties and Safety Profile
1,2,3,4-Tetrahydronaphthalene has a boiling point of approximately 207.57 °C and is moderately soluble in water (45 mg/L) with a vapor pressure of 0.34 hPa at 20 °C. Its log Kow value is 3.78, indicating significant hydrophobicity . The compound exhibits low acute toxicity with an oral LD₅₀ of 2860 mg/kg in male rats and a dermal LD₅₀ of 16,800 mg/kg in male rabbits . However, exposure can lead to symptoms such as headache and nausea at high concentrations .
Industrial Applications
-
Solvent Use :
- Paints and Coatings : Tetralin is widely used as a solvent in paints, varnishes, and coatings due to its excellent dissolving properties for various organic materials including resins and waxes .
- Printing Inks : Its ability to dissolve grease and other compounds makes it suitable for use in printing inks .
- Hydrogen-Donor Solvent :
- Chemical Synthesis :
Research Applications
- Spectroscopy Studies :
- Toxicological Studies :
- Environmental Studies :
Case Studies
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene involves its role as a hydrogen-donor solvent. It transfers hydrogen atoms to other compounds, facilitating their reduction. In biological systems, its metabolite, 1,2,3,4-tetrahydro-2-naphthol, is responsible for some of its toxic effects, such as the formation of cataracts and oxidative stress in erythrocytes .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene is similar to other hydrogenated derivatives of naphthalene:
Decahydronaphthalene (Decalin): Fully hydrogenated form of naphthalene, used as a solvent and in fuel additives.
1,4-Dihydronaphthalene: Partially hydrogenated form, less stable and less commonly used.
Naphthalene: The parent compound, used in mothballs and as a precursor for various chemicals.
This compound is unique due to its balance of stability and reactivity, making it a versatile solvent and intermediate in various chemical processes .
Biological Activity
1,2,3,4-Tetrahydronaphthalene (THN), also known as tetralin, is a bicyclic organic compound with the formula . It is primarily used as a solvent and in the synthesis of various chemicals. This article explores the biological activity of THN, focusing on its absorption, metabolism, toxicity, and potential health effects.
This compound is a colorless liquid that is rapidly absorbed via inhalation or ingestion. Upon entering the body, it undergoes hydroxylation at the non-aromatic portion of the molecule, leading to various metabolites that are excreted primarily as glucuronides in urine. A notable symptom of THN metabolism in humans is the production of dark green urine, indicating pigment formation from metabolic processes .
Acute Toxicity
The acute toxicity of THN has been assessed through various studies:
- Oral LD50 : 2860 mg/kg body weight (bw) in male rats.
- Dermal LD50 : 16,800 mg/kg bw in male rabbits.
- Inhalation : No mortalities observed in male rats exposed to a saturated atmosphere (approximately 1300 mg/m³) for 8 hours .
Chronic Toxicity
In longer-term studies (13-week inhalation studies), no mortalities or significant clinical abnormalities were observed in rats and mice at exposure concentrations up to 660 mg/m³. However, hematological evaluations indicated potential hemolytic anemia at higher doses . The No Observed Adverse Effect Level (NOAEL) was determined to be 15 mg/kg bw/day based on adverse effects on blood parameters.
Irritation and Sensitization
THN was classified as a moderate skin irritant but did not show eye irritation. High concentrations can cause mucous membrane irritation and lacrimation. In sensitization tests on guinea pigs, THN did not induce allergic reactions .
Genotoxicity
THN has been evaluated for genotoxic potential using several assays:
- Ames Test : Negative results indicating no mutagenic activity.
- Mouse Lymphoma Test : Results were negative and equivocal without and with metabolic activation.
- Micronucleus Assays : No mutagenic activity detected via oral and inhalation routes .
Case Study 1: Hematological Effects
In a 28-day toxicity study involving gavage administration of THN to rats at doses up to 150 mg/kg bw/day, transient decreases in body weight were noted along with signs of hemolytic anemia. The reticulocyte counts were elevated in high-dose groups, suggesting a compensatory response to anemia .
Research on Human Health Effects
At high concentrations, individuals exposed to THN have reported symptoms such as headache, nausea, vomiting, and restlessness. These effects highlight the importance of monitoring exposure levels in occupational settings where THN is utilized .
Summary Table of Biological Activity
Biological Activity | Findings |
---|---|
Oral LD50 | 2860 mg/kg bw (rats) |
Dermal LD50 | 16,800 mg/kg bw (rabbits) |
Inhalation Toxicity | No mortalities at 1300 mg/m³ |
Skin Irritation | Moderate irritant |
Eye Irritation | Not an irritant |
Genotoxicity | Negative in Ames test; equivocal in Mouse Lymphoma test |
NOAEL | 15 mg/kg bw/day |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 1,2,3,4-Tetrahydronaphthalene in academic laboratories?
- Methodology : The compound is typically synthesized via catalytic hydrogenation of naphthalene using palladium or nickel catalysts under controlled pressure and temperature . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), with reference to CAS 119-64-2 and MDL number MFCD00001733 for spectral validation .
- Key Parameters : Monitor reaction kinetics (e.g., hydrogen pressure, catalyst loading) to optimize yield and minimize by-products like decalin.
Q. How are thermodynamic properties such as heat capacity and formation enthalpy determined for this compound?
- Methodology : Gas-phase thermochemical data (e.g., ΔfH°gas = 26.0–30.0 kJ/mol) are measured using high-precision calorimetry or computational methods like group-additivity models .
- Data Sources : NIST Chemistry WebBook provides validated parameters, including Antoine equation coefficients (e.g., log P = 4.12100 – 1690.912/(T – 70.229)) for vapor pressure calculations .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported thermodynamic and kinetic data for this compound?
- Contradiction Analysis : For conflicting ΔfH°gas values (e.g., 26.0 vs. 30.0 kJ/mol), replicate studies using identical conditions (e.g., calorimetric calibration, purity standards) and compare with computational results (e.g., density functional theory) .
- Validation : Cross-reference data with independent studies (e.g., Pedley et al., 1986; Dorofeeva, 1988) to identify systematic errors .
Q. How can mechanistic studies elucidate the hydrogen-donor behavior of this compound in catalytic reactions?
- Experimental Design :
- Use isotopic labeling (e.g., deuterated Tetralin) to track hydrogen transfer in decarboxylation or lignin hydrogenation .
- Conduct kinetic profiling under varying temperatures (e.g., 367–479 K) to identify rate-limiting steps .
Q. What systematic approaches are used to assess the carcinogenic potential of this compound in toxicological studies?
- Framework : Follow ATSDR’s tiered protocol:
Literature Screening : Prioritize peer-reviewed studies on inhalation/oral exposure in humans and mammals .
Risk of Bias Assessment : Evaluate study design (e.g., sample size, control groups) using tools like SYRCLE’s RoB tool .
Confidence Rating : Classify evidence as "High" (≥4 criteria met) to "Very Low" (≤1 criterion met) based on reproducibility and mechanistic plausibility .
- Gaps : Limited human data necessitates cross-species extrapolation from rodent models, accounting for metabolic differences .
Q. Methodological Resources
Q. What computational tools predict the environmental fate and biodegradation pathways of this compound?
- Models :
- EPI Suite: Estimates biodegradation half-life (e.g., 28–56 days in soil) and bioaccumulation potential (log Kow = 2.56) .
- COSMOtherm: Simulates solvent interactions for applications in green chemistry .
Q. How are structural analogs of this compound designed for structure-activity relationship (SAR) studies?
- Design Principles : Introduce substituents (e.g., methyl, ethyl groups) at positions 5,8 to modulate lipophilicity and reactivity .
- Synthesis : Optimize Friedel-Crafts alkylation or Diels-Alder reactions, validated via X-ray crystallography (e.g., InChIKey ZNUCGPFMUNDULY) .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Record name | TETRAHYDRONAPHTHALENE | |
Source | CAMEO Chemicals | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026118 | |
Record name | Tetralin | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TETRAHYDRONAPHTHALENE | |
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URL | https://cameochemicals.noaa.gov/chemical/9118 | |
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Record name | Naphthalene, 1,2,3,4-tetrahydro- | |
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Record name | 1,2,3,4-Tetrahydronaphthalene | |
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Boiling Point |
406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |
Record name | TETRAHYDRONAPHTHALENE | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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Flash Point |
176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |
Record name | TETRAHYDRONAPHTHALENE | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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Solubility |
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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Density |
0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |
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Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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Vapor Density |
4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
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Vapor Pressure |
1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Impurities |
DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
119-64-2, 68412-24-8 | |
Record name | TETRAHYDRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetralin | |
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Record name | Tetralin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRALIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT6XMI58YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-23.1 °F (USCG, 1999), -35.8 °C | |
Record name | TETRAHYDRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TETRALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1527 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.